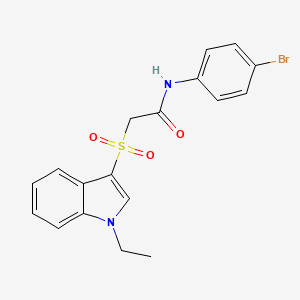

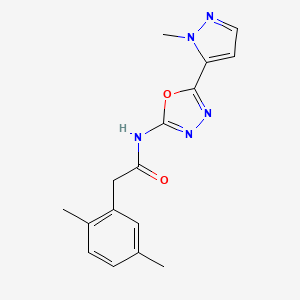

![molecular formula C11H11N3O3S2 B3017627 N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide CAS No. 380427-32-7](/img/structure/B3017627.png)

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a compound that falls within the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial and enzyme inhibition properties. The compound is characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further linked to a phenyl group substituted with a hydrazinecarbonyl moiety.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines or hydrazines with sulfonyl chlorides or isothiocyanates. For instance, a series of sulfonamides incorporating 4-thioureido-benzolamide moieties were prepared from aminobenzolamide and thiophosgene, followed by the reaction with hydrazines . Another example includes the use of a novel N-bromo sulfonamide reagent for the synthesis of heterocyclic compounds via a tandem cyclocondensation-Knoevenagel–Michael reaction . These methods highlight the versatility of sulfonamide chemistry in creating a variety of compounds, including this compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques such as IR, UV, NMR, and XRD. For example, the structural and spectroscopic studies of a related sulfonamide compound were performed using FTIR, FT-Raman NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, functional groups, and electronic structure, which are essential for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. The reactivity of a precursor sulfonamido moiety towards hydrazine derivatives has been studied, leading to the formation of pyrazole and oxazole derivatives . Additionally, a palladium-catalyzed coupling reaction of aryl nonaflates with sulfur dioxide and hydrazines has been reported to synthesize N-aminosulfonamides . These reactions demonstrate the chemical versatility of sulfonamides and their potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be investigated through experimental and theoretical approaches. For instance, the thermal stability of a sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Computational methods such as density functional theory (DFT) calculations can predict the electronic structure, including HOMO-LUMO energies, which indicate the charge transfer within the molecule . Additionally, the first-order hyperpolarizability and molecular electrostatic potential can be calculated to understand the nonlinear optical properties and reactivity of the compound .

Scientific Research Applications

Synthesis and Derivative Formation

- Synthesis of Thiophene Sulfonyl Derivatives : Thiophene-2-sulfonyl chloride reacts with various amines, including hydrazine, to form different hydrazones and other derivatives. These derivatives have been characterized using infrared (IR), nuclear magnetic resonance (NMR), and mass spectra techniques, providing a foundation for further applications (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Antimicrobial Applications

Antimicrobial Activity : Some N-arylthiophenesulfonamides, potentially including N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, exhibit antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various bacteria and fungi, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Properties : Certain derivatives of N-arylthiophenesulfonamides have demonstrated potential as anticancer agents. Studies include the synthesis and biological evaluation of pyrazole derivatives and the investigation of their effects on cancer cell lines, showing promising anticancer activity (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).

Mechanism of Action

Target of Action

Similar compounds have been reported to targetcarbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .

Mode of Action

If it indeed targets carbonic anhydrases like its analogs, it may inhibit these enzymes, disrupting the balance of carbon dioxide and bicarbonate ions in the cell .

Biochemical Pathways

If it inhibits carbonic anhydrases, it could impact various physiological processes, including pH regulation and electrolyte balance .

Result of Action

If it acts as a carbonic anhydrase inhibitor, it could potentially alter intracellular pH and disrupt various cellular processes .

properties

IUPAC Name |

N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c12-13-11(15)8-3-5-9(6-4-8)14-19(16,17)10-2-1-7-18-10/h1-7,14H,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDFFNNRTOOCFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)

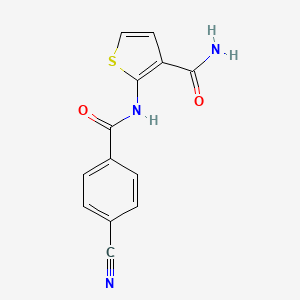

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)

![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)

![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)

![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)

![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)